![molecular formula C8H7IN2 B13881738 3-Iodo-6-methylpyrrolo[2,3-c]pyridine](/img/structure/B13881738.png)
3-Iodo-6-methylpyrrolo[2,3-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-6-methylpyrrolo[2,3-c]pyridine is a heterocyclic organic compound that belongs to the pyrrolopyridine family This compound is characterized by the presence of an iodine atom at the 3rd position and a methyl group at the 6th position on the pyrrolo[2,3-c]pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-6-methylpyrrolo[2,3-c]pyridine typically involves the iodination of 6-methylpyrrolo[2,3-c]pyridine. One common method is the electrophilic iodination using iodine (I2) and a suitable oxidizing agent such as potassium iodate (KIO3) or hydrogen peroxide (H2O2). The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Iodo-6-methylpyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced under specific conditions to form dihydropyridine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 3-azido-6-methylpyrrolo[2,3-c]pyridine or 3-thio-6-methylpyrrolo[2,3-c]pyridine.
Oxidation: Formation of 6-formylpyrrolo[2,3-c]pyridine or 6-carboxypyrrolo[2,3-c]pyridine.
Reduction: Formation of 6-methyl-1,2-dihydropyrrolo[2,3-c]pyridine.
Applications De Recherche Scientifique
3-Iodo-6-methylpyrrolo[2,3-c]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 3-Iodo-6-methylpyrrolo[2,3-c]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The iodine atom can facilitate binding to target sites through halogen bonding, while the pyrrolo[2,3-c]pyridine core can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target protein or nucleic acid, leading to the desired therapeutic effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine
- 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
- 3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
Uniqueness
3-Iodo-6-methylpyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the iodine atom at the 3rd position and the methyl group at the 6th position allows for selective functionalization and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C8H7IN2 |
|---|---|
Poids moléculaire |
258.06 g/mol |
Nom IUPAC |
3-iodo-6-methylpyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C8H7IN2/c1-11-3-2-6-7(9)4-10-8(6)5-11/h2-5H,1H3 |
Clé InChI |
KSKFIISGMTYADM-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC2=C(C=NC2=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


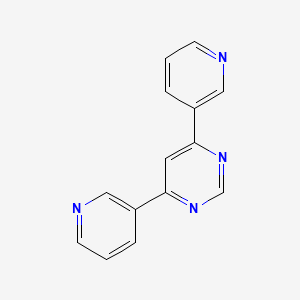
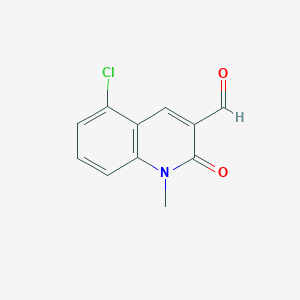
![[4-(1,3-Dioxolan-2-yl)-2-methylphenyl]methanol](/img/structure/B13881683.png)
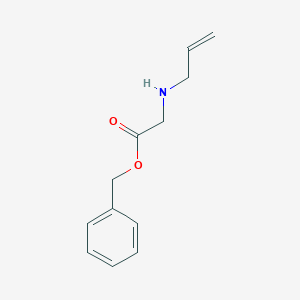
![5-(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyrimidin-2-amine](/img/structure/B13881693.png)
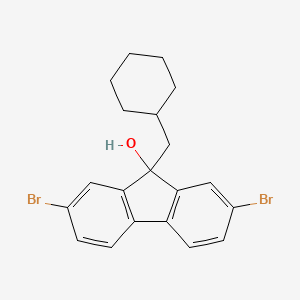
![6-Chloro-2-phenyl-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13881700.png)
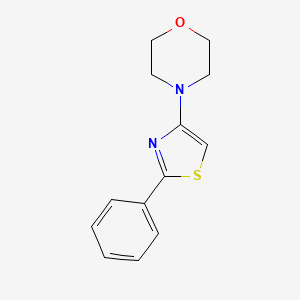

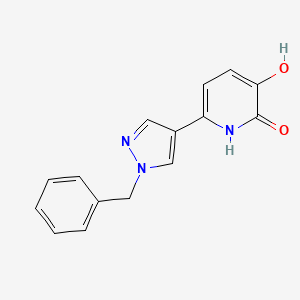
![{1-[(Benzyloxy)methyl]-4-iodo-1H-imidazol-5-yl}acetaldehyde](/img/structure/B13881726.png)
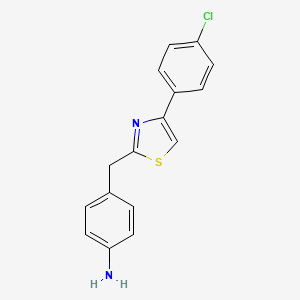
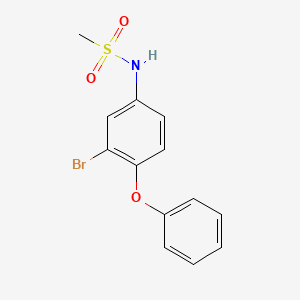
![2-[(3-Fluoropyridin-2-yl)amino]acetic acid](/img/structure/B13881735.png)
